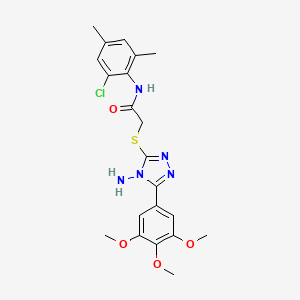![molecular formula C21H14Cl2N2O4 B12149612 (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12149612.png)
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a benzoyl group, dichlorophenyl group, hydroxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one likely involves multiple steps, including the formation of the pyrrol-2-one core, introduction of the benzoyl and dichlorophenyl groups, and the formation of the oxazole ring. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield a benzyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biology, it might be studied for its potential biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, it could be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.
Industry
In industry, it might be used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For example, if it is being studied as a drug candidate, its mechanism of action might involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrol-2-one derivatives, benzoyl-substituted compounds, and oxazole-containing molecules.
Uniqueness
The uniqueness of 4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C21H14Cl2N2O4 |
|---|---|
Molecular Weight |
429.2 g/mol |
IUPAC Name |
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H14Cl2N2O4/c1-11-9-16(24-29-11)25-18(13-7-8-14(22)15(23)10-13)17(20(27)21(25)28)19(26)12-5-3-2-4-6-12/h2-10,18,26H,1H3/b19-17+ |
InChI Key |
IJSFPSFXZNEQFS-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B12149543.png)
![ethyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12149546.png)
![2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide](/img/structure/B12149553.png)
methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12149557.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12149560.png)
![3-(6-chloro-1H-indol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B12149563.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12149576.png)
![2-[(2,6-difluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12149578.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12149587.png)
![2-(4-Chlorophenyl)-7-methoxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12149593.png)
![[4-(4-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12149598.png)
![(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12149614.png)
![6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B12149621.png)
